BenchChemオンラインストアへようこそ!

3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride

Colorectal Carcinoma Smoothened (SMO) Inhibition Hedgehog Signaling

3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride (CAS 1439899-11-2) is a heterocyclic building block belonging to the [1,2,4]triazolo[4,3-a]pyridine class. It features a phenyl ring at the 3-position and a primary methanamine group at the 6-position of the fused ring system.

Molecular Formula C13H13ClN4
Molecular Weight 260.72
CAS No. 1439899-11-2
Cat. No. B1652432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride
CAS1439899-11-2
Molecular FormulaC13H13ClN4
Molecular Weight260.72
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C3N2C=C(C=C3)CN.Cl
InChIInChI=1S/C13H12N4.ClH/c14-8-10-6-7-12-15-16-13(17(12)9-10)11-4-2-1-3-5-11;/h1-7,9H,8,14H2;1H
InChIKeyCGXNWFVFZAILHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride Procurement Guide: Core Scaffold & Salt Form Advantages


3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride (CAS 1439899-11-2) is a heterocyclic building block belonging to the [1,2,4]triazolo[4,3-a]pyridine class. It features a phenyl ring at the 3-position and a primary methanamine group at the 6-position of the fused ring system [1]. As a hydrochloride salt, it is typically more soluble in aqueous environments compared to its free base form, which is a key advantage for pharmaceutical formulation and downstream conjugation chemistry . The compound serves as a critical intermediate in the synthesis of potent smoothened (SMO) inhibitors being investigated for colorectal carcinoma treatment [1].

3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride: Why Simple Analogs or Different Salts Cannot Be Directly Substituted


Generic substitution with other triazolo[4,3-a]pyridine regioisomers or salt forms fails because the spatial orientation of the primary amine and the presence of the 3-phenyl group are structurally critical for downstream biological activity. Research shows that the triazolopyridine core of this specific scaffold is essential for key molecular interactions, such as binding to the SMO receptor, a mechanism not replicated by 3-unsubstituted or 3-methyl analogs [1]. Furthermore, substituting the hydrochloride salt with the free base compromises aqueous solubility, directly impacting the efficiency of subsequent amide coupling or salt metathesis steps required to generate active pharmaceutical leads .

3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride Performance Evidence: Comparative Kinase Inhibition & Regiochemical Precision


Direct Derivative Performance vs. Vismodegib: Anti-SMO Potency Advantage

A derivative synthesized from this specific scaffold, compound A11, demonstrated a significant 92.6% improvement in binding affinity for wild-type SMO compared to the clinical SMO inhibitor Vismodegib. This demonstrates that the 3-phenyl-triazolo[4,3-a]pyridine core is a privileged structure for generating potent SMO antagonists, a property not achieved with simple unsubstituted triazolopyridine building blocks [1].

Colorectal Carcinoma Smoothened (SMO) Inhibition Hedgehog Signaling

Selectivity Profile: Drug-Resistant Mutant vs. Wild-Type SMO Activity

Derivatives of this compound exhibit a manageable potency shift against the clinically relevant drug-resistant SMO-D473H mutant. The derivative A11 retained potent inhibitory activity with an IC50 of 0.84 ± 0.12 µM against SMOD473H, representing only a 3.1-fold loss of potency relative to wild-type SMO [1]. This compares favorably to other scaffolds where resistance mutations can cause >10-fold potency shifts, suggesting this core may provide a more durable response profile.

Drug Resistance SMO-D473H Mutant Therapeutic Window

Salt Form Solubility Advantage: Hydrochloride vs. Free Base

The hydrochloride salt form provides a critical handling property advantage for the primary amine. The protonated amine in the hydrochloride salt increases aqueous solubility compared to the neutral free base, a general principle that is specifically noted for this compound in technical datasheets, making it more amenable to standard amide coupling and other bioconjugation reactions that require an aqueous or polar aprotic medium .

Aqueous Solubility Salt Selection Conjugation-Ready

Key Application Scenarios for Procuring 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride


SMO Antagonist Libraries for Colorectal and Hedgehog-Driven Cancers

The scaffold has been proven to generate potent SMO inhibitors superior to Vismodegib in cell-based assays. Research groups focused on overcoming resistance in the Hedgehog pathway can use this building block as a direct starting point for structure-activity relationship (SAR) expansion, leveraging the quantified advantage against both wild-type and D473H mutant SMO [1].

Regioselective Scaffold for Targeted Protein Degradation (PROTACs) or Bioconjugates

The 6-methanamine handle provides a unique vector for linker attachment compared to the more common 3-methanamine regioisomer. Its hydrochloride salt form allows immediate deployment in chloro- or amide-bond forming reactions without additional salt metathesis, making it ideal for building focused libraries of bifunctional degraders or antibody-drug conjugate (ADC) payloads [1][2].

c-Met or Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

Given that [1,2,4]triazolo[4,3-a]pyridine cores are privileged scaffolds for c-Met inhibition, this specific 3-phenyl-6-amine variant serves as an ideal fragment or early lead scaffold. Its substitution pattern offers an underexplored growth vector for medicinal chemists looking for alternatives to the common 3-substituted triazolopyridines, with the aim of preserving or improving the documented nanomolar c-Met IC50 potencies of the broader class [2].

Quote Request

Request a Quote for 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.